molecular formula C7H12O4 B3254150 2,3-O-Isopropylidene-D-erythrose CAS No. 23262-84-2

2,3-O-Isopropylidene-D-erythrose

Cat. No.: B3254150
CAS No.: 23262-84-2
M. Wt: 160.17 g/mol
InChI Key: MBZCXOZTJSRAOQ-ZLUOBGJFSA-N
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Description

2,3-O-Isopropylidene-D-erythrose is a chiral compound widely used in organic synthesis. It serves as a valuable intermediate in the preparation of various natural products and biologically active molecules. The compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the erythrose molecule, which enhances its stability and reactivity in synthetic applications .

Future Directions

The future directions for 2,3-O-Isopropylidene-D-erythrose could involve its use in the synthesis of various biologically important compounds. Its derivatives are already of great interest to researchers for achieving synthetic targets . The additional scope of convenient generation of glycol moiety by the release of the 2,3-O-protective isopropylidene group has stimulated considerable interests in biosynthetic and pharmacological studies, as well as in the total synthesis of natural compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-D-erythrose typically involves the protection of D-erythrose with an isopropylidene group. One common method starts with D-erythronolactone, which is reduced to the corresponding lactol using diisobutylaluminum hydride (DIBAL-H). The lactol is then treated with acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the isopropylidene derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-O-Isopropylidene-D-erythrose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and unprotected derivatives of erythrose, which can be further utilized in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-D-erythrose involves its role as a chiral synthon in various chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites of the molecule. This protection is crucial for the formation of complex structures with high stereochemical purity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and the presence of the isopropylidene group, which provides stability and reactivity in synthetic applications. Its ability to serve as a versatile chiral building block makes it invaluable in the synthesis of complex molecules .

Properties

IUPAC Name

(3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCXOZTJSRAOQ-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175282
Record name (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23262-84-2
Record name (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23262-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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